Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate (molecular formula: C₂₁H₁₇N₃O₆S, molecular weight: 463.44 g/mol) is a heterocyclic compound featuring a benzothiazole core fused with a 2,3-dihydro-1,4-benzodioxine moiety. Key structural elements include:
- A benzothiazole ring system with a methyl ester substituent at position 4.
- A carbonylimino group (-C(=O)-N=) bridging the benzothiazole and benzodioxine rings.
- A 2-methoxy-2-oxoethyl side chain at position 3 of the benzothiazole.
- A 2,3-dihydro-1,4-benzodioxine group contributing electron-rich aromaticity.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7S/c1-27-18(24)11-23-14-5-3-13(20(26)28-2)10-17(14)31-21(23)22-19(25)12-4-6-15-16(9-12)30-8-7-29-15/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNVSORGQULNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements from benzothiazole and benzodioxine, which are known for their biological activities. The molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of approximately 385.42 g/mol. The presence of methoxy and carbonyl groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cell proliferation and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 12.5 | Apoptosis induction |
| MCF-7 (breast) | 15.0 | Cell cycle arrest |
| A549 (lung) | 10.0 | ROS generation |
Antimicrobial Activity
Benzothiazole derivatives have also shown antimicrobial properties against various pathogens. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of a similar compound on breast cancer cells and found that it significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related benzothiazole derivatives against resistant strains of bacteria, demonstrating promising results that suggest potential for development into new antibiotics .
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares structural motifs with several benzothiazole, benzodioxine, and benzodithiazine derivatives. A comparative analysis is summarized below:
Key Observations:
- Substituent Influence : The 2-methoxy-2-oxoethyl group increases lipophilicity compared to amide-linked analogs (), which may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: Unlike dihydroxy-substituted derivatives (), the target compound lacks strong hydrogen-bond donors, which could limit crystalline packing efficiency.
Physicochemical Properties
- Lipophilicity : The presence of two ester groups in the target compound (logP estimated >3) suggests higher lipophilicity than amide-containing analogs (e.g., , logP ~2.5).
- Stability : Ester groups are prone to hydrolysis under basic conditions, contrasting with the hydrolytic stability of amide linkages in .
Crystallographic and Computational Insights
- Crystal Packing: The absence of strong hydrogen-bond donors (cf. ’s dihydroxy groups) may result in less dense crystalline structures, as modeled using SHELX ().
- Hydrogen-Bond Patterns : Graph set analysis () predicts weaker intermolecular interactions compared to hydroxylated analogs, impacting solubility.
- Conformational Analysis : Ring puckering coordinates () could be applied to study the benzodioxine ring’s planarity, which influences steric interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
